molecular formula C13H14OS2 B14195047 2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde CAS No. 918882-55-0

2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde

Cat. No.: B14195047
CAS No.: 918882-55-0
M. Wt: 250.4 g/mol
InChI Key: DKYZCZLJDGBGSD-UHFFFAOYSA-N
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Description

N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine: is a heterocyclic compound containing a tetrazine ring

2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde: is an organic compound featuring a benzaldehyde core substituted with two prop-2-en-1-ylsulfanyl groups

Preparation Methods

N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine

The synthesis of N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the tetrazine ring.

2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde

The preparation of this compound involves the reaction of 2,6-dichlorobenzaldehyde with prop-2-en-1-ylthiol in the presence of a base. The reaction is typically carried out under inert conditions to prevent oxidation .

Chemical Reactions Analysis

N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde

This compound can participate in several types of reactions:

Scientific Research Applications

N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine

    Medicinal Chemistry: As a scaffold for drug development.

    Materials Science: In the synthesis of novel materials with unique properties.

2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde

This compound is used in:

Mechanism of Action

N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine

The mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways depend on the specific application and target.

2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde

The mechanism of action involves the formation of reactive intermediates that can interact with other molecules, leading to desired chemical transformations .

Comparison with Similar Compounds

N-Butyl-6-methyl-2,3-dihydro-1,2,4,5-tetrazin-3-amine

Similar compounds include other tetrazine derivatives, which may have different substituents but share the tetrazine core. These compounds can have varying biological and chemical properties.

2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde

Similar compounds include other benzaldehyde derivatives with different substituents. The unique combination of prop-2-en-1-ylsulfanyl groups distinguishes this compound from others, providing specific reactivity and applications .

Properties

CAS No.

918882-55-0

Molecular Formula

C13H14OS2

Molecular Weight

250.4 g/mol

IUPAC Name

2,6-bis(prop-2-enylsulfanyl)benzaldehyde

InChI

InChI=1S/C13H14OS2/c1-3-8-15-12-6-5-7-13(11(12)10-14)16-9-4-2/h3-7,10H,1-2,8-9H2

InChI Key

DKYZCZLJDGBGSD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=C(C(=CC=C1)SCC=C)C=O

Origin of Product

United States

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